N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(morpholin-4-ylcarbonyl)-2,4-diphenylcyclobutanecarbohydrazide
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Overview
Description
N’-{(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLENE}-3-(4-MORPHOLINYLCARBONYL)-2,4-DIPHENYLCYCLOBUTANECARBOHYDRAZIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including dimethylamino, morpholinylcarbonyl, and diphenylcyclobutanecarbohydrazide moieties, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLENE}-3-(4-MORPHOLINYLCARBONYL)-2,4-DIPHENYLCYCLOBUTANECARBOHYDRAZIDE typically involves multi-step organic reactions. One common approach includes the condensation of 4-(dimethylamino)benzaldehyde with a suitable hydrazide derivative under acidic or basic conditions to form the hydrazone intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLENE}-3-(4-MORPHOLINYLCARBONYL)-2,4-DIPHENYLCYCLOBUTANECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-{(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLENE}-3-(4-MORPHOLINYLCARBONYL)-2,4-DIPHENYLCYCLOBUTANECARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLENE}-3-(4-MORPHOLINYLCARBONYL)-2,4-DIPHENYLCYCLOBUTANECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-PHENOXYACETOHYDRAZIDE
- N’-{(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-[4,6-DIMETHYL-2-PYRIMIDINYL]SULFANYLACETOHYDRAZIDE
- N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE .
Uniqueness
The presence of the morpholinylcarbonyl group, in particular, distinguishes it from other similar compounds and may contribute to its specific biological and chemical properties .
Properties
Molecular Formula |
C31H34N4O3 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C31H34N4O3/c1-34(2)25-15-13-22(14-16-25)21-32-33-30(36)28-26(23-9-5-3-6-10-23)29(27(28)24-11-7-4-8-12-24)31(37)35-17-19-38-20-18-35/h3-16,21,26-29H,17-20H2,1-2H3,(H,33,36)/b32-21+ |
InChI Key |
DDDYKTJUMZEEBP-RUMWWMSVSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)N4CCOCC4)C5=CC=CC=C5 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)N4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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